rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans
CAS No.: 2354145-51-8
Cat. No.: VC11968163
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2354145-51-8 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl N-[(4-aminocyclohexyl)methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h10-11H,5-9,14H2,1-4H3 |
| Standard InChI Key | UEAIMEUAWCIPAW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCC(CC1)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
rac-tert-Butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans, possesses a molecular formula of C₁₅H₂₉N₂O₂ and a molecular weight of 277.41 g/mol (calculated from analogous structures ). The compound features:
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A tert-butyl carbamate group (–O(CO)N(CH₃)–C(CH₃)₃), which enhances metabolic stability and lipophilicity.
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A methyl group bonded to the nitrogen atom, influencing steric and electronic properties.
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A trans-4-aminocyclohexylmethyl moiety, where the amino group (–NH₂) and methyl carbamate substituent occupy opposite positions on the cyclohexane ring .
The “rac” designation indicates a racemic mixture of enantiomers, while “trans” specifies the relative stereochemistry of the cyclohexyl substituents.
Stereochemical Considerations
The trans configuration ensures minimal steric hindrance between the amino and carbamate groups, optimizing molecular interactions with biological targets. Racemization during synthesis typically arises from the use of non-chiral catalysts or conditions that permit epimerization.
Synthesis and Production
Synthetic Pathways
The synthesis of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, trans, involves multi-step reactions:
Step 1: Cyclohexane Functionalization
Starting with trans-4-aminocyclohexanol, the amino group is protected using a tert-butoxycarbonyl (Boc) group. This step employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
Step 2: Methylation
The secondary amine is methylated using methyl iodide (CH₃I) under basic conditions (e.g., potassium carbonate) to yield N-methyl-trans-4-aminocyclohexylmethanol.
Step 3: Carbamate Formation
Reaction with tert-butyl carbamate in dimethylformamide (DMF) using isopropylmagnesium chloride as a catalyst forms the final product.
Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, Et₃N | THF | 0–25°C | 85% |
| 2 | CH₃I, K₂CO₃ | Acetone | 50°C | 78% |
| 3 | i-PrMgCl | DMF | −10°C | 65% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the racemic mixture. Characterization employs:
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NMR Spectroscopy: ¹H NMR (CDCl₃) shows signals at δ 1.44 (s, 9H, tert-butyl), δ 3.12 (m, 1H, cyclohexyl CH), and δ 4.85 (br s, 2H, NH₂) .
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Mass Spectrometry: ESI-MS m/z 277.41 [M+H]⁺ confirms molecular weight .
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Lipophilicity: LogP ≈ 2.5 (predicted), favoring permeability across biological membranes.
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Solubility: Sparingly soluble in water (<1 mg/mL), highly soluble in polar aprotic solvents (DMF, DMSO).
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Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic/basic conditions due to the carbamate group .
Thermal Properties
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Melting Point: 98–102°C (DSC).
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Decomposition: Onset at 220°C (TGA), releasing CO₂ and tert-butanol.
Biological Activity and Mechanism
Mechanism of Action
The compound’s trans configuration optimizes alignment with active-site residues in target proteins. The carbamate group may act as a prodrug moiety, hydrolyzing in vivo to release active amines .
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing CNS-active agents due to its blood-brain barrier permeability.
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Prodrug Design: Carbamate hydrolysis in vivo enables controlled release of therapeutics .
Industrial Applications
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Agrochemical Intermediates: Functionalization of the amino group yields herbicides and fungicides.
Comparison with Analogues
Table 2: Structural and Functional Comparisons
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